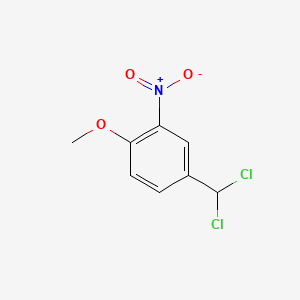![molecular formula C17H15NO2 B13683644 Ethanone,1-[7-(phenylmethoxy)-1h-indol-3-yl]-](/img/structure/B13683644.png)
Ethanone,1-[7-(phenylmethoxy)-1h-indol-3-yl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-7-(phenylmethoxy)indole: is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The structure of 3-Acetyl-7-(phenylmethoxy)indole consists of an indole core substituted with an acetyl group at the 3-position and a phenylmethoxy group at the 7-position. This unique substitution pattern imparts specific chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Acetyl-7-(phenylmethoxy)indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis , which is a well-established procedure for constructing indole derivatives. The reaction typically involves the condensation of a phenylhydrazine derivative with an appropriate ketone or aldehyde under acidic conditions, followed by cyclization to form the indole ring.
Another method involves the Bartoli indole synthesis , which utilizes the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. This method is particularly useful for synthesizing indoles with minimal substitution on the 2- and 3-positions .
Industrial Production Methods:
In industrial settings, the production of 3-Acetyl-7-(phenylmethoxy)indole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions can vary depending on the availability of starting materials and the desired scale of production.
化学反应分析
Types of Reactions:
3-Acetyl-7-(phenylmethoxy)indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions, such as halogenation, alkylation, and acylation.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Substitution Reactions:
Common Reagents and Conditions:
Halogenation: Halogenation of the indole ring can be achieved using reagents such as bromine or chlorine in the presence of a suitable catalyst.
Alkylation and Acylation: Alkylation and acylation reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
The major products formed from these reactions include halogenated, alkylated, acylated, and oxidized derivatives of 3-Acetyl-7-(phenylmethoxy)indole. These derivatives can exhibit different chemical and biological properties, making them valuable for various applications.
科学研究应用
Chemistry:
3-Acetyl-7-(phenylmethoxy)indole is used as a building block in organic synthesis for the preparation of more complex indole derivatives. Its unique substitution pattern makes it a valuable intermediate for the synthesis of novel compounds with potential biological activities.
Biology and Medicine:
Indole derivatives, including 3-Acetyl-7-(phenylmethoxy)indole, have been studied for their diverse biological activities. These compounds exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial properties . They are also investigated for their potential as therapeutic agents in the treatment of various diseases.
Industry:
In the industrial sector, 3-Acetyl-7-(phenylmethoxy)indole is used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatile chemical properties make it suitable for various applications, including the synthesis of dyes, pigments, and fragrances .
作用机制
The mechanism of action of 3-Acetyl-7-(phenylmethoxy)indole is primarily attributed to its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting antidepressant effects .
相似化合物的比较
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
5-Hydroxyindoleacetic acid: A metabolite of serotonin involved in neurotransmission.
Uniqueness:
3-Acetyl-7-(phenylmethoxy)indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C17H15NO2 |
|---|---|
分子量 |
265.31 g/mol |
IUPAC 名称 |
1-(7-phenylmethoxy-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C17H15NO2/c1-12(19)15-10-18-17-14(15)8-5-9-16(17)20-11-13-6-3-2-4-7-13/h2-10,18H,11H2,1H3 |
InChI 键 |
FKOPZTCNIHKOEM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CNC2=C1C=CC=C2OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


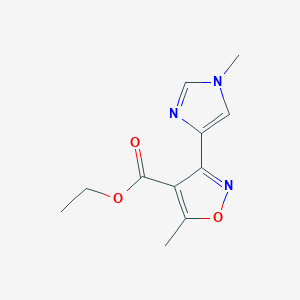
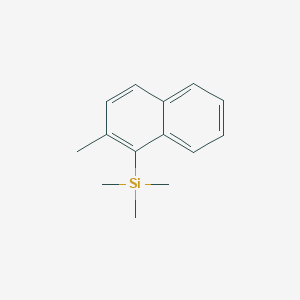
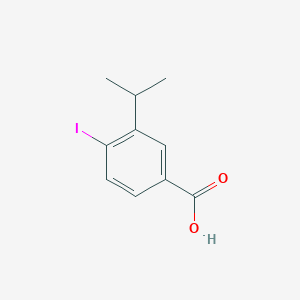
![9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13683585.png)
![[[(5-Bromo-6-chloro-4-pyrimidinyl)amino]sulfonyl](2-methoxyethyl)amine](/img/structure/B13683592.png)
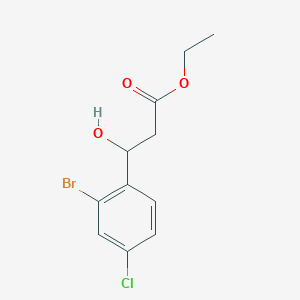
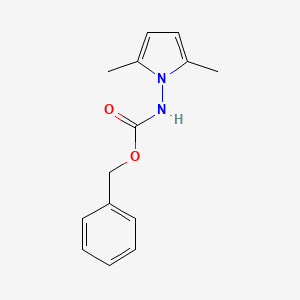
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid](/img/structure/B13683608.png)
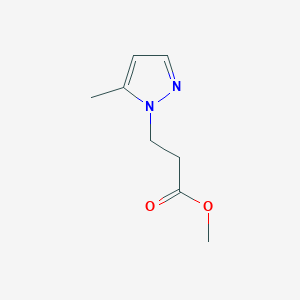
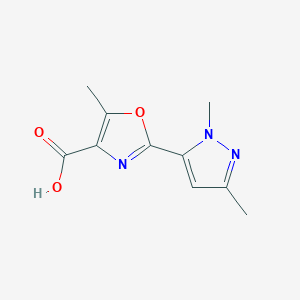
![4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13683620.png)
![5-Azaspiro[2.4]heptan-6-ylmethoxy-tert-butyl-dimethylsilane](/img/structure/B13683625.png)
![8-Bromo-4-boc-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine](/img/structure/B13683635.png)
